molecular formula C19H20F3N3O3 B2502564 2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2202250-93-7

2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No. B2502564
CAS RN: 2202250-93-7
M. Wt: 395.382
InChI Key: SMEXIVUZYMNIMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves the construction of specific ring systems that are prevalent in many bioactive molecules. The research presented in paper outlines a synthetic procedure to access 2-unsubstituted pyrrolidines and piperidines, which are valuable scaffolds in medicinal chemistry. The method utilizes donor-acceptor cyclopropanes or cyclobutanes in the presence of MgI2 as a Lewis acid, reacting with 1,3,5-triazinanes to form the desired five- or six-membered ring systems. This process is noted for its mild conditions and high yields, up to 93%, and its ability to tolerate a variety of functional groups. This synthetic route could potentially be applied to the synthesis of 2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine, given the relevance of piperidine structures in its core.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for their chemical properties and biological activity. In paper , the synthesis and crystal structure of piperidinium 2-aryl[1,2,4]triazolo[1,5-a]pyridinides are discussed. The X-ray diffraction of these compounds reveals strong hydrogen bonding and a characteristic partial stacking motif within the crystal lattice. This information is pertinent when considering the molecular structure of this compound, as the presence of a piperidine ring and potential for hydrogen bonding could influence its solid-state structure and, consequently, its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of organic molecules is a key aspect of their utility in chemical synthesis and drug design. Paper explores the reactivity of 4-azido- and 4-amino-6-methyl-2H-pyran-2-one, leading to the formation of 1,2,3-triazoles and 5-oxopyrano[4,3-b]pyridines through 1,3-dipolar cycloadditions and reactions with β-dicarbonyl compounds. These reactions highlight the versatility of pyranone derivatives in constructing heterocyclic compounds, which could be analogous to the reactions needed to synthesize the trifluoromethylpyridine moiety in the target molecule.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of this compound, the studies do offer insights into the properties of similar compounds. For instance, the solubility, melting points, and stability of the synthesized compounds could be inferred from the functional groups present and their known behaviors. The presence of a trifluoromethyl group, as seen in the target molecule, is known to influence the acidity, lipophilicity, and metabolic stability of compounds, which are important factors in drug design.

Scientific Research Applications

Synthesis and Reactivity

Ring-Opening Reactions : Studies on similar compounds have explored ring-opening reactions of oxazoles, revealing mechanisms that could be pertinent to understanding the reactivity of the cyclopropyl-oxazole moiety in the target compound (Jones & Phipps, 1976). This knowledge is crucial for designing synthetic pathways involving oxazole derivatives.

Cyclopropenones Reaction : The reaction of cyclic imines with cyclopropenone leading to hydroxy-pyrrolizidines and indolizidines demonstrates the versatility of cyclopropyl-containing compounds in synthesizing complex heterocyclic structures (Kondakal, Qamar, & Hemming, 2012). This is relevant for the synthesis of natural product analogs and biologically active molecules.

Copper-Catalyzed Reactions : The copper-catalyzed Perkin-acyl-Mannich reaction of acetic anhydride with pyridine provides a method for introducing functional groups to pyridine derivatives, underscoring the potential for functionalization of the pyridine moiety in the target compound (Crotti, Berti, & Pineschi, 2011).

Bicyclic Compound Synthesis : The synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters, leading to bicyclic compounds, highlights methodologies that could be adapted for synthesizing bicyclic frameworks similar to the target molecule (Badr, Aly, Fahmy, & Mansour, 1981).

properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3/c20-19(21,22)16-2-1-3-17(23-16)27-11-12-6-8-25(9-7-12)18(26)14-10-15(28-24-14)13-4-5-13/h1-3,10,12-13H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEXIVUZYMNIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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